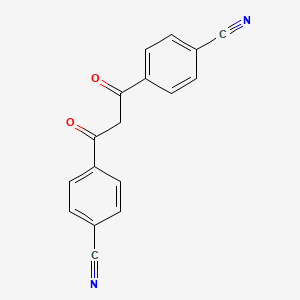

4,4'-Malonyldibenzonitrile

Description

Significance of Dinitriles in Modern Chemical Synthesis and Materials Science

Dinitriles, organic compounds containing two cyano (-C≡N) groups, are of immense importance in contemporary chemical synthesis and materials science. rsc.org The nitrile functional group is prized for its versatility; it can be transformed into a wide array of other functional groups, including amines, amides, carboxylic acids, and ketones, making nitriles valuable intermediates in the synthesis of complex molecules. proventainternational.comnumberanalytics.comresearchgate.net This reactivity allows for the construction of intricate molecular frameworks. numberanalytics.com

In organic synthesis, the nitrile group's unique electronic properties, characterized by a nucleophilic nitrogen atom and an electrophilic carbon center, enable its participation in a diverse range of reactions. nih.gov These include cycloaddition reactions to form heterocyclic compounds and serving as a directing group in C-H bond functionalization. nih.gov

In the realm of materials science, dinitriles are crucial precursors, particularly in the polymer industry. rsc.org Their ability to undergo polymerization and polycondensation reactions has led to the development of a variety of advanced polymers with tailored properties.

Overview of 4,4'-Malonyldibenzonitrile as a Versatile Molecular Building Block

Within the broad class of dinitriles, this compound stands out as a particularly versatile molecular building block. Its structure, featuring two benzonitrile (B105546) moieties linked by a malonyl group, provides a unique combination of rigidity and flexibility, along with reactive sites that are ideal for constructing larger, well-defined architectures.

The primary application of this compound is in the synthesis of porous organic frameworks (POFs), specifically a subclass known as Covalent Triazine Frameworks (CTFs). mdpi.comugent.be In this process, the nitrile groups of this compound undergo a trimerization reaction, typically under ionothermal conditions, to form highly stable triazine rings, which link the molecular building blocks into a robust, porous network. mdpi.com The resulting materials, often referred to as acac-CTFs due to the acetylacetonate-like core of the monomer, possess high surface areas and permanent porosity, making them suitable for a range of applications. ugent.be

A general synthesis of this compound involves the reaction of 4-acetylbenzonitrile (B130643) with a suitable reagent like methyl 4-cyanobenzoate (B1228447) in the presence of a strong base such as sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). ugent.be

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₀N₂O₂ |

| Molecular Weight | 274.27 g/mol |

| CAS Number | 166588-20-1 |

Research Trajectory and Scope Pertaining to this compound in Advanced Materials

The research trajectory for this compound is intrinsically linked to the burgeoning field of porous materials. Initial research focused on the synthesis and basic characterization of CTFs derived from this monomer. These studies demonstrated the ability to create materials with high thermal and chemical stability, a direct consequence of the strong covalent bonds forming the triazine network. mdpi.com

Subsequent research has explored the functionalization and application of these materials. The acetylacetonate-like core of the this compound unit provides built-in coordination sites (O^O) that can be metalated post-synthesis. mdpi.com For instance, the incorporation of vanadyl acetylacetonate (B107027) (VO(acac)₂) into the CTF structure has been shown to create highly efficient heterogeneous catalysts for reactions such as the Mannich-type reaction. ugent.be

A significant area of investigation is the use of these CTFs for gas storage and separation. The porous nature and high surface area of materials derived from this compound make them excellent candidates for capturing gases like carbon dioxide (CO₂) and for storing hydrogen (H₂). acs.org Research has shown a direct correlation between the synthesis conditions (e.g., temperature and ratio of monomer to catalyst) and the resulting porous properties and gas uptake capacities of the CTFs.

Table 2: Properties of Covalent Triazine Frameworks (CTFs) Synthesized from this compound

| Material Name | Synthesis Temperature (°C) | Monomer:ZnCl₂ Ratio | BET Surface Area (m²/g) | CO₂ Uptake (mmol/g at 273 K, 1 bar) | H₂ Storage (wt% at 77 K, 1 bar) |

| acac-CTFs-5-400 | 400 | 1:5 | 1131 | 2.87 | 1.89 |

| acac-CTFs-10-400 | 400 | 1:10 | 1150 | 3.06 | 1.96 |

| acac-CTFs-5-500 | 500 | 1:5 | 1626 | 3.30 | 1.53 |

The future scope of research involving this compound is focused on the rational design of even more complex and functional materials. This includes the development of hierarchical pore structures, the introduction of multiple functionalities for tandem catalysis, and the fabrication of these materials into forms suitable for industrial applications, such as membranes and films. The inherent versatility of the this compound building block ensures its continued importance in the advancement of materials science.

Structure

3D Structure

Properties

Molecular Formula |

C17H10N2O2 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

4-[3-(4-cyanophenyl)-3-oxopropanoyl]benzonitrile |

InChI |

InChI=1S/C17H10N2O2/c18-10-12-1-5-14(6-2-12)16(20)9-17(21)15-7-3-13(11-19)4-8-15/h1-8H,9H2 |

InChI Key |

LZVNVZXXLUCDLL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)CC(=O)C2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4,4 Malonyldibenzonitrile and Its Derivatives

Direct Synthesis Routes to 4,4'-Malonyldibenzonitrile

The primary route for synthesizing this compound is a base-mediated condensation reaction, a variant of the Claisen condensation, which joins two different benzonitrile-containing precursors.

A common and effective method for preparing this compound involves the reaction between 4-acetylbenzonitrile (B130643) and methyl 4-cyanobenzoate (B1228447). ugent.be This process utilizes a strong base, such as sodium hydride (NaH), to deprotonate the α-carbon of 4-acetylbenzonitrile, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of methyl 4-cyanobenzoate.

The reaction is typically carried out in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon) to prevent side reactions with water or oxygen. ugent.be The process begins by dispersing sodium hydride in THF, followed by the addition of 4-acetylbenzonitrile at a reduced temperature (e.g., in an ice bath). ugent.be After the formation of the enolate, a solution of methyl 4-cyanobenzoate is introduced to complete the condensation. ugent.be

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Details | Source |

|---|---|---|

| Reactant 1 | 4-acetylbenzonitrile | ugent.be |

| Reactant 2 | methyl 4-cyanobenzoate | ugent.be |

| Base | Sodium Hydride (NaH), 60% dispersion in mineral oil | ugent.be |

| Solvent | Anhydrous Tetrahydrofuran (THF) | ugent.be |

| Atmosphere | Inert (Argon) | ugent.be |

| Procedure | NaH is dispersed in THF, followed by the addition of 4-acetylbenzonitrile at low temperature. A solution of methyl 4-cyanobenzoate is then added to the resulting mixture. | ugent.be |

While the direct synthesis of this compound predominantly relies on stoichiometric amounts of a strong base, the resulting dinitrile compound is a key monomer in catalytically driven polymerization reactions. Specifically, it is used in the ionothermal synthesis of acetylacetone-functionalized covalent triazine frameworks (acac-CTFs). smolecule.comugent.be This process involves the cyclotrimerization of the nitrile groups of this compound in a zinc chloride (ZnCl₂) melt at high temperatures (e.g., 400°C). smolecule.comugent.be Although this is a catalytic application of the compound rather than a catalytic synthesis of it, it represents an optimized protocol for its use in creating advanced porous materials. smolecule.com

Derivatization Strategies from this compound

The structure of this compound, with its central 1,3-dicarbonyl system and terminal nitrile groups, offers multiple sites for chemical modification, allowing for the creation of diverse derivatives.

A significant derivatization strategy involves the transformation of the malonyl bridge into five-membered heterocyclic rings, creating new dinitrile linkers with altered geometric and electronic properties. Two important examples are the synthesis of 4,4'-(1H-pyrazole-3,5-diyl)dibenzonitrile and 4,4'-(isoxazole-3,5-diyl)dibenzonitrile. core.ac.ukresearchgate.net These transformations are achieved through simple condensation reactions of the 1,3-dicarbonyl moiety in this compound with hydrazine (B178648) hydrate (B1144303) (for the pyrazole) and hydroxylamine (B1172632) hydrochloride (for the isoxazole). researchgate.net This approach increases the aromaticity and the dihedral angle between the benzonitrile (B105546) units, which is advantageous for applications such as the synthesis of covalent triazine frameworks with enhanced gas uptake properties. core.ac.uk

Table 2: Synthesis of Heterocyclic Derivatives from this compound

| Target Derivative | Reagent | Resulting Heterocycle | Source |

|---|---|---|---|

| 4,4'-(1H-pyrazole-3,5-diyl)dibenzonitrile | Hydrazine Hydrate | Pyrazole (B372694) | researchgate.net |

The conversion of this compound to pyrazole and isoxazole (B147169) derivatives is the primary example of modifying the malonyl bridge. researchgate.net The reactivity of the 1,3-dicarbonyl (acetylacetone-like) core is key to these transformations. core.ac.ukresearchgate.net This reactive bridge allows for cyclization reactions that replace the central propane-1,3-dione unit with aromatic heterocyclic systems like pyrazole and isoxazole, fundamentally altering the linker's structure and properties. core.ac.ukresearchgate.net

The two terminal nitrile (-CN) groups are also reactive centers. A notable reaction is reductive alkylation. While specific studies on this compound are not detailed, general methods for the reductive alkylation of benzonitriles are well-established and applicable. These reactions typically involve a nitrile, an aldehyde or ketone as the alkylating agent, a reducing agent (often H₂ gas), and a catalyst, such as a nanostructured cobalt system. d-nb.info This process allows for the conversion of the nitrile groups into secondary alkylamines. d-nb.info

Another critical reaction of the nitrile functionalities is their cyclotrimerization to form triazine rings. This is the foundational reaction for creating covalent triazine frameworks (CTFs) from dinitrile linkers like this compound under ionothermal or acid-catalyzed conditions. ugent.be This polymerization transforms the individual molecules into a highly stable, porous network material. ugent.be

Reactivity and Reaction Mechanisms of 4,4 Malonyldibenzonitrile

Influence of Electron-Withdrawing Nitrile Groups on Molecular Reactivity

The nitrile group (–C≡N) is a potent electron-withdrawing group. In 4,4'-Malonyldibenzonitrile, the two nitrile groups are positioned at the para positions of the phenyl rings. This placement is crucial as it significantly influences the electron density distribution across the entire molecule. The strong inductive and resonance effects of the nitrile groups withdraw electron density from the aromatic rings, making them electron-deficient.

This electron-withdrawing nature has several important consequences for the molecule's reactivity:

Activation towards Nucleophilic Attack: The reduced electron density on the aromatic rings makes them more susceptible to attack by nucleophiles. masterorganicchemistry.com This is a key principle in nucleophilic aromatic substitution (SNAr) reactions, where an electron-poor aromatic ring is attacked by a nucleophile. masterorganicchemistry.com

Increased Electrophilicity of the Nitrile Carbon: The nitrile group itself, while generally not highly electrophilic, can be activated by adjacent electron-withdrawing groups. nih.gov In the context of this compound, the electron-deficient phenyl rings enhance the electrophilic character of the nitrile carbon atoms.

Polarization of Adjacent Bonds: The presence of nitrile groups can polarize nearby bonds, influencing the reactivity of other functional groups within the molecule. nih.gov

The electron-withdrawing effect of nitrile groups is a well-established principle in organic chemistry. Studies have shown that the presence of such groups is essential for the inhibitory activity of certain non-steroidal aromatase inhibitors, where the nitrile acts as a hydrogen bond acceptor. nih.gov

Exploration of Nucleophilic and Electrophilic Reactivity Profiles

The dual nature of this compound, with both electron-deficient aromatic rings and a reactive malonyl core, allows for a diverse range of nucleophilic and electrophilic reactions.

Nucleophilic Reactivity:

The primary sites for nucleophilic attack are the carbon atoms of the nitrile groups and the aromatic rings.

Attack on Nitrile Groups: Strong nucleophiles can attack the electrophilic carbon of the nitrile group. This can lead to the formation of various derivatives. For instance, nitriles can be reduced to amines using reducing agents. numberanalytics.com

Nucleophilic Aromatic Substitution: As mentioned, the electron-deficient nature of the phenyl rings facilitates nucleophilic aromatic substitution reactions. masterorganicchemistry.com A nucleophile can displace a suitable leaving group on the ring, although in the case of this compound, the nitrile group itself would be the activating group rather than a leaving group.

Electrophilic Reactivity:

The molecule also presents sites that are susceptible to electrophilic attack.

The Malonyl Moiety: The central malonyl group (–CH2–C(=O)–) contains an active methylene (B1212753) group. The protons on this methylene group are acidic due to the electron-withdrawing effects of the adjacent carbonyl groups and the phenyl rings. This makes the methylene carbon a potential nucleophile that can react with electrophiles after deprotonation.

The Aromatic Rings: While the nitrile groups deactivate the rings towards electrophilic aromatic substitution, under forcing conditions, reactions with strong electrophiles might be possible, although they would be significantly slower than in electron-rich aromatic systems.

A summary of the potential reactivity is presented in the table below:

| Reactive Site | Type of Reactivity | Potential Reactions |

| Nitrile Group (Carbon) | Electrophilic | Nucleophilic addition (e.g., reduction to amines) |

| Aromatic Rings | Electrophilic | Nucleophilic aromatic substitution |

| Malonyl Moiety (Methylene Carbon) | Nucleophilic (after deprotonation) | Alkylation, condensation reactions |

Mechanistic Insights into Derivatization and Polymerization Reactions

The functional groups in this compound serve as handles for various derivatization and polymerization reactions. Derivatization involves chemically modifying a compound to enhance its properties for analysis or to create new functionalities. jfda-online.comresearchgate.net

Derivatization Reactions:

The active methylene group of the malonyl moiety is a prime target for derivatization. Alkylation, which involves replacing an active hydrogen with an alkyl or aryl group, can be achieved at this position. libretexts.org This reaction typically proceeds via the formation of a carbanion intermediate after deprotonation by a suitable base.

Polymerization Reactions:

This compound is a key monomer in the synthesis of covalent triazine frameworks (CTFs). ugent.beugent.be These are porous polymers with high surface areas and excellent stability. ugent.be The polymerization typically occurs via an ionothermal synthesis method, where the nitrile groups undergo cyclotrimerization to form triazine rings. ugent.besmolecule.com

The mechanism involves the following key steps:

Initiation: The reaction is often catalyzed by a Lewis acid, such as zinc chloride (ZnCl2), in a molten salt medium at high temperatures. ugent.beacs.org

Cyclotrimerization: Three nitrile groups from three different monomer molecules come together to form a stable six-membered triazine ring.

Propagation: This process repeats, leading to the formation of a highly cross-linked, porous three-dimensional network.

The resulting acetylacetone-functionalized covalent triazine frameworks (acacCTFs) have shown promise in applications such as carbon capture and as stable heterogeneous catalysts. ugent.be

Role of the Malonyl Moiety in Directing Chemical Transformations

Source of Acidity and Nucleophilicity: As previously discussed, the acidic protons of the methylene group provide a site for deprotonation, generating a nucleophilic carbanion. This carbanion can then participate in a variety of carbon-carbon bond-forming reactions.

Driving Force for Condensation Reactions: In biological systems, the decarboxylation of a malonyl group (as malonyl-CoA) provides the thermodynamic driving force for condensation reactions, such as in fatty acid synthesis. quora.com While this compound does not have a carboxyl group to lose as CO2, the principle of the malonyl group's ability to participate in condensation reactions is relevant.

In the context of fatty acid synthesis, the malonyl group, in the form of malonyl-CoA, is crucial for providing 2-carbon units for chain elongation. wikipedia.orgebi.ac.uk It inhibits fatty acid oxidation, thereby directing metabolism towards synthesis. nih.govnih.gov While the context is different, this highlights the fundamental role of the malonyl unit in controlling reaction pathways.

Supramolecular Chemistry and Self Assembly of 4,4 Malonyldibenzonitrile and Its Analogues

Non-Covalent Interactions in Crystal Engineering

Crystal engineering is a sub-discipline of supramolecular chemistry focused on the design and synthesis of new crystalline solids with desired physical and chemical properties. uiowa.edu This is achieved by understanding and controlling the intermolecular interactions that direct the self-assembly of molecules in the solid state. For 4,4'-malonyldibenzonitrile, the key non-covalent interactions expected to dictate its crystal packing are hydrogen bonding and π-stacking.

Hydrogen Bonding Networks Involving Nitrile Groups

The nitrile groups (C≡N) of this compound are potent hydrogen bond acceptors. The nitrogen atom of the nitrile moiety possesses a lone pair of electrons and can participate in various types of hydrogen bonds, most notably with C-H donors. libretexts.org In the crystal lattice of this compound, it is anticipated that the aromatic C-H groups of the phenyl rings and the acidic C-H bonds of the central methylene (B1212753) (-CH2-) bridge will act as hydrogen bond donors.

Table 1: Predicted Hydrogen Bonding Parameters in this compound

| Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) | Interaction Type |

| Aromatic C-H | Nitrile N | 2.2 - 2.8 | 140 - 170 | Intermolecular |

| Methylene C-H | Nitrile N | 2.1 - 2.6 | 130 - 160 | Intermolecular |

Note: The data in this table is predictive and based on typical values for similar interactions found in the Cambridge Structural Database and computational models.

π-Stacking Interactions in Solid-State Architectures

The two phenyl rings in the this compound molecule provide extensive surface area for π-stacking interactions. These non-covalent interactions arise from the attractive forces between the electron-rich π-systems of aromatic rings. nih.gov The geometry of these interactions can vary, with the most common arrangements being face-to-face and edge-to-face (or T-shaped).

In the solid state, it is expected that molecules of this compound will arrange to maximize these stabilizing π-π interactions, likely leading to the formation of columnar stacks or herringbone patterns. stfc.ac.uk The presence of the electron-withdrawing nitrile groups can influence the quadrupole moment of the phenyl rings, potentially favoring offset or slipped-stack arrangements to minimize electrostatic repulsion. The interplay between hydrogen bonding and π-stacking will ultimately determine the final three-dimensional architecture of the crystal.

Formation of Higher-Order Supramolecular Assemblies

The combination of directional hydrogen bonds and non-directional, yet significant, π-stacking interactions can lead to the formation of complex and well-defined higher-order supramolecular assemblies. For this compound, one can envision a scenario where C-H···N hydrogen bonds link molecules into chains, and these chains then pack together through π-stacking interactions to form a dense, three-dimensional network.

The flexible malonate linker allows for a degree of conformational freedom, which could potentially lead to the formation of different polymorphic forms of the crystal, each with a unique arrangement of molecules and, consequently, different physical properties. chemrxiv.org The self-assembly process is a delicate balance of these competing and cooperating non-covalent forces, and slight changes in crystallization conditions could favor one arrangement over another.

Influence of Molecular Design and Substituents on Supramolecular Packing

The principles of crystal engineering suggest that the supramolecular packing of this compound can be systematically modified by the introduction of different substituent groups on the phenyl rings. uky.edu For instance, the addition of strong hydrogen bond donors, such as hydroxyl (-OH) or amino (-NH2) groups, would introduce more robust hydrogen bonding motifs that could dominate the crystal packing, potentially disrupting the C-H···N networks and leading to entirely new supramolecular architectures.

Conversely, the introduction of bulky substituents, such as tert-butyl groups, would create steric hindrance that could prevent close packing and influence the geometry of π-stacking interactions. Halogen atoms (F, Cl, Br, I) could introduce halogen bonding as an additional directional interaction, further controlling the assembly of the molecules.

Table 2: Predicted Effects of Substituents on Supramolecular Packing of this compound Analogues

| Substituent | Position | Predicted Influence on Hydrogen Bonding | Predicted Influence on π-Stacking | Potential New Interactions |

| -OH | ortho to CN | May form intramolecular O-H···N bonds | May alter π-stacking due to new motifs | Stronger, more directional H-bonds |

| -Cl | meta to CN | Minimal direct effect on C-H···N bonds | Can influence ring electronics and stacking | Halogen bonding (C-Cl···N) |

| -CH3 | ortho to CN | Steric hindrance may weaken C-H···N bonds | May force a more offset stacking geometry | --- |

| -NO2 | meta to CN | Increases acidity of aromatic C-H, strengthening C-H···N | Alters ring electronics, favoring different stacking | N-O···H interactions |

Note: This table presents hypothetical scenarios based on established principles of crystal engineering.

By synthetically creating a library of this compound analogues, it would be possible to systematically study these effects and gain a deeper understanding of the relationship between molecular structure and supramolecular organization. This knowledge is not only of fundamental scientific interest but also has practical implications for the development of new materials with tailored properties.

Coordination Chemistry of 4,4 Malonyldibenzonitrile As a Ligand

Chelation Behavior and Donor Atom Analysis (e.g., O^O coordination sites)

The chelation behavior is a characteristic of the acetylacetone-functionalized covalent triazine framework (acac-CTF) derived from the 4,4'-malonyldibenzonitrile monomer. The framework possesses two distinct types of potential donor sites for metal coordination:

Nitrogen Donor Sites: The triazine rings, formed from the cyclotrimerization of the nitrile groups, contain nitrogen atoms that can act as Lewis basic sites for metal coordination. acs.orgugent.be

Oxygen (O^O) Donor Sites: The central malonyldibenzonitrile structure, -C(=O)CH₂C(=O)-, is preserved during polymerization and becomes an acetylacetonate (B107027) (acac) or β-diketone-like group within the framework. This group is a classic bidentate chelating agent, capable of coordinating to a single metal ion through both oxygen atoms, forming a stable six-membered ring. acs.orgmdpi.com This O^O coordination is the primary mode for anchoring metal species.

The presence of these dual polar sites (nitrogen and oxygen) makes the acac-CTF material a versatile platform for metal complexation. acs.orgugent.be The O^O acetylacetonate sites, in particular, provide strong, stable binding for metal ions introduced through post-synthetic modification. mdpi.com

Metal-Ligand Coordination Modes and Geometries

While discrete molecular complexes of the this compound monomer are not widely reported, the coordination within the derived acac-CTF is well-documented. The primary coordination mode involves the metalation of the framework after its synthesis.

In a key example, the V@acac-CTF catalyst is prepared by the post-synthetic metalation of the acac-CTF with a vanadyl acetylacetonate (VO(acac)₂) precursor. mdpi.com Spectroscopic analyses, including Fourier transform infrared (FTIR) analysis, ¹³C MAS NMR, and X-ray photoelectron spectroscopy (XPS), confirm a strong interaction between the vanadyl ions and the framework. ugent.be The coordination is characterized by strong electron donation from the O^O chelating sites of the framework's acetylacetonate groups to the vanadium center. acs.orgugent.be This robust coordination firmly anchors the metal complex within the porous support. The geometry around the metal center is influenced by both the chelating framework and any original ligands remaining on the metal precursor.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs) with Dibenzonitrile Linkers

This compound serves as a monomer for a specific class of porous organic polymers known as Covalent Triazine Frameworks (CTFs), which are a subset of Covalent Organic Frameworks (COFs). acs.orgacs.org It is crucial to distinguish these from traditional Metal-Organic Frameworks (MOFs).

Covalent Triazine Frameworks (CTFs): These are formed via strong covalent bonds created by the irreversible trimerization of nitrile (-C≡N) functional groups under ionothermal conditions (e.g., in molten zinc chloride at 400°C). smolecule.com The resulting framework is an organic polymer with inherent porosity. The this compound molecule does not act as a "linker" in the traditional MOF sense where it coordinates directly to metal nodes to form the framework. Instead, it polymerizes with itself to build the porous organic scaffold. acs.orgugent.be

Metal-Organic Frameworks (MOFs): MOFs are constructed from metal ions or clusters (nodes) connected by organic ligands (linkers) through coordination bonds. numberanalytics.com While dibenzonitrile compounds can be used as linkers in MOFs, the primary and well-documented application of this compound is in the synthesis of CTFs.

The acac-CTF produced from this compound is a highly stable, microporous material with a large surface area, recorded up to 1626 m²/g. ugent.be This framework then serves as a macroligand or a solid support for metal ions, which can be introduced in a subsequent step. mdpi.com

| Property | Value/Description | Reference |

|---|---|---|

| Synthesis Method | Ionothermal polymerization of this compound | acs.orgsmolecule.com |

| Framework Type | Acetylacetone-functionalized Covalent Triazine Framework (acac-CTF) | ugent.be |

| Coordination Sites | Dual polar sites: Nitrogen (from triazine rings) and O^O (from acetylacetonate groups) | acs.orgugent.be |

| BET Surface Area | Up to 1626 m²/g | ugent.be |

| CO₂ Uptake | 3.30 mmol/g (at 273 K, 1 bar) | ugent.be |

| H₂ Storage Capacity | 1.53 wt % (at 77 K, 1 bar) | ugent.be |

Role in Heterogeneous Catalysis via Metal Complexation within Porous Frameworks

The most significant application stemming from the coordination chemistry of this compound is in heterogeneous catalysis. acs.orgmdpi.com By first creating the robust acac-CTF support and then introducing metal ions, highly stable and reusable catalysts can be fabricated. ugent.be

A prime example is the V@acac-CTF catalyst, where vanadyl species are anchored to the framework's O^O coordination sites. mdpi.com This material demonstrates exceptional performance as a heterogeneous catalyst for the modified Mannich-type reaction, showing outstanding reactivity and reusability with a high turnover number. acs.orgugent.be The key advantages conferred by this system include:

Catalyst Stability: The strong coordination between the metal (vanadyl ion) and the acetylacetonate sites of the rigid framework prevents the metal from leaching into the reaction medium. acs.orgmdpi.com

Reusability: The catalyst can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. acs.org For instance, the V@acac-CTF catalyst retains 98% of its catalytic activity over 15 cycles. smolecule.com

High Efficiency: The high surface area and well-defined pores of the CTF allow for excellent accessibility of reactants to the catalytic active sites, contributing to high reaction rates. mdpi.com

This approach highlights a sophisticated strategy in materials chemistry: using a carefully designed organic molecule like this compound to build a porous, functional support that can then be metalated to create a high-performance heterogeneous catalyst. ugent.bemdpi.com

| Catalyst | Reaction Type | Key Performance Metric | Reference |

|---|---|---|---|

| V@acac-CTF | Modified Mannich-type reaction | Outstanding reactivity and reusability; higher turnover number than the homogeneous equivalent. | acs.orgugent.be |

| V@acac-CTF | Modified Mannich-type reaction | 98% retention in catalytic activity over 15 cycles. | smolecule.com |

Applications of 4,4 Malonyldibenzonitrile Derived Materials

Porous Organic Frameworks (POFs) and Covalent Triazine Frameworks (CTFs)

Porous Organic Frameworks (POFs) and a subclass, Covalent Triazine Frameworks (CTFs), are materials characterized by their high surface areas and porous nature, making them suitable for applications in gas storage and separation. CTFs are constructed through the cyclotrimerization of nitrile-containing monomers, resulting in a robust network of triazine rings.

Design and Ionothermal Synthesis of acac-CTFs

Covalent triazine frameworks functionalized with acetylacetonate (B107027) groups, termed acac-CTFs, have been successfully designed and synthesized using 4,4'-Malonyldibenzonitrile as the precursor. acs.orgmdpi.com The synthesis is achieved through an ionothermal method, which involves the trimerization of the nitrile groups in the presence of a molten salt, typically zinc chloride (ZnCl₂), at elevated temperatures. acs.orgmdpi.comresearchgate.netrsc.orgnih.gov This process results in the formation of a stable, porous framework where the acetylacetonate functionality is integrated into the material's structure. acs.orgmdpi.com The presence of both nitrogen from the triazine rings and oxygen from the acetylacetonate groups creates dual polar sites within the framework. acs.org

Material Characterization for Structural Integrity and Porosity

The structural integrity and porosity of the synthesized acac-CTFs have been confirmed through various characterization techniques. Nitrogen adsorption-desorption analysis is a key method used to determine the surface properties of these materials. anton-paar.comiitk.ac.inlibretexts.orgyoutube.com Notably, acac-CTFs derived from this compound have exhibited high Brunauer-Emmett-Teller (BET) surface areas, with values reaching up to 1626 m²/g. acs.orgmdpi.commdpi.com This high surface area is indicative of a well-developed porous structure, which is crucial for applications such as gas adsorption and catalysis. acs.orgmdpi.com The characterization confirms the successful formation of a robust and highly porous material. acs.orgmdpi.com

Table 1: Porosity Characteristics of acac-CTF

| Property | Value |

|---|---|

| BET Surface Area | up to 1626 m²/g |

Advanced Catalytic Systems

The unique properties of acac-CTFs, particularly their high surface area and the presence of functional groups, make them excellent candidates for use as supports in advanced catalytic systems.

Heterogenization of Homogeneous Catalysts using CTF Supports

A significant application of these CTF supports is in the heterogenization of homogeneous catalysts. acs.orgnih.gov Homogeneous catalysts, while often highly active and selective, can be difficult to separate from the reaction mixture. By immobilizing these catalysts onto a solid support like an acac-CTF, they are converted into heterogeneous catalysts, which are more easily recovered and recycled. mdpi.comacs.org The acac-CTF derived from this compound has been specifically utilized as a support for a palladium (Pd) catalyst. researchgate.netresearchgate.net

Specific Catalytic Transformations (e.g., Formic Acid Decomposition with Pd-supported acac-CTFs)

One specific application of these advanced catalytic systems is the decomposition of formic acid. researchgate.netrsc.orgmdpi.comdntb.gov.uasemanticscholar.orgucl.ac.ukrsc.orglsbu.ac.uk A 1 wt% palladium catalyst supported on acac-CTF (Pd/acacCTF) has been tested for its efficacy in the gas-phase decomposition of formic acid. researchgate.netresearchgate.net This reaction is of interest for hydrogen production. The study demonstrated that the Pd/acac-CTF catalyst is active in this transformation, with a high selectivity towards hydrogen (H₂) of over 98% even at temperatures as high as 573 K. researchgate.netresearchgate.net

Table 2: Catalytic Performance of Pd/acacCTF in Formic Acid Decomposition

| Catalyst | Substrate | Product | Selectivity |

|---|---|---|---|

| 1 wt% Pd/acacCTF | Formic Acid | Hydrogen (H₂) | >98% |

Active Site Characterization and Mechanistic Studies in Catalysis

Characterization of the Pd/acacCTF catalyst has provided insights into the nature of the active sites. researchgate.netresearchgate.net Studies using techniques such as High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM), X-ray Absorption Near Edge Structure (XANES), Extended X-ray Absorption Fine Structure (EXAFS), and X-ray Photoelectron Spectroscopy (XPS) have revealed the presence of two main types of palladium species on the acac-CTF support: single-atom Pd²⁺–O₄ sites and metallic palladium nanoparticles. researchgate.netresearchgate.net The presence of these distinct active sites is believed to contribute to the catalytic performance of the material in formic acid decomposition. researchgate.netresearchgate.net

Gas Adsorption and Separation Technologies

Carbon Dioxide Capture and Selectivity

Detailed research findings and data tables concerning the CO₂ uptake of 3.30 mmol/g at 273 K and 1 bar for a material derived from this compound could not be sourced from publicly available scientific literature.

Hydrogen Storage Capacity

Specific research findings and data tables regarding a hydrogen storage capacity of 1.53 wt.% at 77 K and 1 bar for a porous polymer synthesized from this compound could not be sourced from publicly available scientific literature.

Theoretical and Computational Investigations

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of 4,4'-malonyldibenzonitrile. plos.orgcemrj.com These computational methods can accurately predict molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding the molecule's reactivity and potential for forming larger assemblies. plos.orgnih.gov

DFT studies can determine the optimized molecular structure, including bond lengths, bond angles, and dihedral angles. nih.govukm.my For instance, calculations can reveal the preferred conformation of the malonic bridge and the orientation of the benzonitrile (B105546) groups. The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be computed. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. mdpi.commdpi.com A smaller gap generally suggests higher reactivity. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack. nih.govnih.govmdpi.com These maps highlight the electron-rich (negative potential) and electron-poor (positive potential) areas of the molecule, providing insights into its intermolecular interaction capabilities. mdpi.com Reactivity descriptors derived from conceptual DFT, such as electronegativity, chemical hardness, and Fukui functions, can quantitatively predict the most reactive sites within the molecule. cemrj.commdpi.comfrontiersin.org These theoretical tools are invaluable for understanding how this compound will interact with other molecules and surfaces. nih.govfrontiersin.org

Table 1: Calculated Quantum Chemical Parameters for Aromatic Molecules This table presents a hypothetical set of data for illustrative purposes, as specific values for this compound were not available in the search results.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -7.2 eV | Indicates electron-donating ability. |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the polarity of the molecule. |

| Electron Affinity | 1.3 eV | Energy released when an electron is added. |

| Ionization Potential | 7.0 eV | Energy required to remove an electron. |

Molecular Dynamics Simulations of Supramolecular Assemblies and Guest-Host Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with other molecules over time. nih.gov These simulations can model the formation of supramolecular assemblies, where multiple molecules of this compound self-assemble through non-covalent interactions. irb.hr By simulating the system at an atomistic level, researchers can observe how these molecules arrange themselves into larger, organized structures.

MD simulations are also crucial for studying guest-host interactions. nih.govrsc.org If this compound is part of a larger host structure, such as a metal-organic framework (MOF) or a coordination cage, MD can be used to understand how guest molecules bind within the host's cavities. mdpi.comorientjchem.orgfiveable.me These simulations can provide detailed information about the binding energies, preferred binding sites, and the dynamic nature of the guest-host complex. mdpi.com Understanding these interactions is vital for applications in areas like molecular sensing, catalysis, and drug delivery. nih.govfiveable.me The insights gained from MD simulations can guide the design of host-guest systems with specific recognition and release properties. rsc.org

Computational Design and Prediction of Novel Derivatives and Materials

Computational methods are increasingly used to design and predict the properties of novel derivatives and materials based on the this compound scaffold. ucm.es By making systematic modifications to the core structure in silico, it is possible to explore a vast chemical space and identify derivatives with enhanced or entirely new functionalities. vietnamjournal.runih.gov For example, different substituent groups could be added to the phenyl rings to tune the electronic properties, solubility, or binding affinity of the molecule.

First-principles calculations can predict the properties of these hypothetical derivatives before they are synthesized in the lab, saving significant time and resources. ucm.es This predictive capability allows for a rational design approach, where molecules are engineered to have specific characteristics for a target application. nih.govnih.gov Computational screening can identify promising candidates from a large virtual library of derivatives, which can then be prioritized for experimental synthesis and testing. vietnamjournal.ru This approach accelerates the discovery of new materials with tailored properties for applications in electronics, nonlinear optics, or as functional components in more complex systems. irb.hrnih.gov

Table 2: Predicted Properties of Hypothetical this compound Derivatives This table presents a hypothetical set of data for illustrative purposes.

| Derivative | Modification | Predicted Property Change | Potential Application |

|---|---|---|---|

| MDN-NO2 | Nitro group substitution | Increased electron affinity | Electron transport material |

| MDN-NH2 | Amino group substitution | Increased HOMO energy | Hole transport material |

| MDN-OH | Hydroxyl group substitution | Enhanced hydrogen bonding | Sensor for polar molecules |

| MDN-F | Fluorine substitution | Increased stability | Stable dielectric material |

High-Throughput Screening Methodologies for Material Discovery

High-throughput screening (HTS) is a powerful methodology for rapidly evaluating large numbers of compounds to identify those with desired properties. plos.orgnih.gov When combined with computational approaches, it becomes an even more potent tool for materials discovery. acs.org Virtual high-throughput screening (vHTS) involves the computational evaluation of vast libraries of virtual compounds, which can contain millions or even billions of molecules. patsnap.comnih.govresearchgate.net

In the context of this compound, vHTS could be used to screen extensive libraries of its derivatives for specific applications. liverpool.ac.ukgardp.org For instance, if the goal is to find a material with a high charge mobility for organic electronics, vHTS can be used to predict this property for a multitude of derivatives. acs.org The screening process typically involves a series of computational filters, starting with simple property calculations and progressing to more accurate, but computationally expensive, methods for the most promising candidates. techscience.comnih.gov

Machine learning models are also being integrated into HTS workflows to accelerate the prediction of material properties. arxiv.orgarxiv.orgarxiv.org These models can be trained on existing experimental and computational data to learn the relationship between molecular structure and material properties. Once trained, they can predict the properties of new molecules with remarkable speed and accuracy. arxiv.orgrsc.org This data-driven approach, often part of a "closed-loop" discovery framework, significantly accelerates the identification of novel materials based on the this compound framework. rsc.org

Advanced Analytical Techniques for Research on 4,4 Malonyldibenzonitrile and Its Materials

Spectroscopic Characterization Methods

Spectroscopy is a fundamental tool in the study of molecular compounds, providing detailed information about molecular structure, functional groups, and electronic states.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules in solution. wikipedia.orglibretexts.org It operates on the magnetic properties of atomic nuclei, particularly those with a non-zero spin, such as proton (¹H) and carbon-13 (¹³C). wikipedia.orghku.hk When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. youtube.com This resonance frequency, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the nucleus, providing a distinct fingerprint of its position within the molecule. wikipedia.orghku.hk

For 4,4'-Malonyldibenzonitrile, ¹H and ¹³C NMR are the primary methods for structural confirmation.

¹H NMR: This technique provides information on the number and types of hydrogen atoms. The spectrum would show distinct signals for the aromatic protons on the benzonitrile (B105546) rings and the methylene (B1212753) protons of the malonyl group. The integration of these signals reveals the ratio of protons in each environment, while the splitting patterns (multiplicity), arising from spin-spin coupling, indicate the number of adjacent protons. hku.hkyoutube.com

¹³C NMR: This method maps the carbon skeleton of the molecule. Each chemically unique carbon atom gives a distinct signal. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. hku.hk

The expected chemical shifts in the ¹H and ¹³C NMR spectra of this compound are based on the electronic environment of each nucleus. The electron-withdrawing nature of the nitrile (-CN) and carbonyl (C=O) groups significantly influences the positions of adjacent proton and carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on standard chemical shift ranges for similar functional groups.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Key Influences |

| Aromatic Protons | ¹H | 7.5 - 8.0 | Adjacent to electron-withdrawing nitrile group (deshielded) |

| Methylene Protons (-CH₂-) | ¹H | ~4.0 | Flanked by two electron-withdrawing carbonyl groups |

| Nitrile Carbon (-C≡N) | ¹³C | 115 - 120 | Characteristic region for nitrile carbons |

| Carbonyl Carbon (-C=O) | ¹³C | 160 - 170 | Typical range for ketone/malonate carbonyls |

| Aromatic Carbons | ¹³C | 120 - 140 | Range of signals depending on substitution and proximity to CN group |

| Methylene Carbon (-CH₂-) | ¹³C | ~40 - 50 | Influenced by adjacent carbonyl groups |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups within a molecule. cardiff.ac.uk These methods probe the vibrational modes of molecular bonds. edinst.com IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the dipole moment. edinst.com Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, and a vibration is Raman active if it causes a change in the molecule's polarizability. edinst.com Because of their different selection rules, IR and Raman are often used as complementary techniques to gain a complete vibrational profile of a molecule. nih.gov

For this compound, these techniques are particularly useful for confirming the presence of its key functional groups: the nitrile (C≡N) and the carbonyl (C=O).

The nitrile group exhibits a strong, sharp absorption band in the IR spectrum and a strong signal in the Raman spectrum in the region of 2220-2260 cm⁻¹. This is a highly characteristic peak that is often used for identification.

The carbonyl group of the malonyl bridge shows a very strong IR absorption band in the 1680-1750 cm⁻¹ region due to its stretching vibration.

Aromatic rings display characteristic C=C stretching vibrations between 1400-1600 cm⁻¹ and C-H stretching vibrations above 3000 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity |

| Aromatic C-H | Stretching | 3000 - 3100 | 3000 - 3100 | Medium-Weak |

| Nitrile (C≡N) | Stretching | 2220 - 2260 | 2220 - 2260 | Strong, Sharp (IR); Strong (Raman) |

| Carbonyl (C=O) | Stretching | 1700 - 1725 | 1700 - 1725 | Very Strong (IR) |

| Aromatic C=C | Stretching | 1400 - 1600 | 1400 - 1600 | Medium-Variable |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. nih.govlucideon.com The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. thermofisher.com The kinetic energy of these photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. lucideon.com Since each element has a unique set of binding energies, XPS can identify the elements present on the material's surface (typically the top 1-10 nm). lucideon.com

In the context of this compound, XPS can provide valuable information about the surface of materials functionalized with this molecule. High-resolution scans of the C 1s, N 1s, and O 1s regions can distinguish between the different chemical environments of these atoms.

C 1s: The carbon signal can be deconvoluted into several peaks corresponding to aromatic C-C/C-H bonds, C-C=O, C-CN, and C=O groups.

N 1s: A single peak corresponding to the nitrile group (C≡N) is expected.

O 1s: A single peak corresponding to the carbonyl oxygen (C=O) is expected.

Shifts in these binding energies can indicate interactions with substrates or other molecules, providing insight into bonding and surface chemistry. nih.gov

Table 3: Expected Core-Level Binding Energies (eV) for this compound from XPS

| Core Level | Functional Group | Expected Binding Energy (eV) |

| C 1s | Aromatic (C-C, C-H) | ~284.8 |

| C 1s | C-CN, C-C=O | ~286.0 |

| C 1s | Carbonyl (C=O) | ~288.0 |

| N 1s | Nitrile (C≡N) | ~399.0 - 400.0 |

| O 1s | Carbonyl (C=O) | ~531.0 - 532.0 |

X-ray Absorption Spectroscopy (XANES/EXAFS) for Local Coordination Environment

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique for probing the local geometric and/or electronic structure of matter. wikipedia.org It is applicable to solids, liquids, and gases and does not require long-range order, making it suitable for amorphous materials. XAS is divided into two main regions:

X-ray Absorption Near Edge Structure (XANES): This region, close to the absorption edge, provides information about the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom. cells.es

Extended X-ray Absorption Fine Structure (EXAFS): This region, extending several hundred eV above the edge, contains information about the local atomic environment of the absorbing atom. wikipedia.org Analysis of the EXAFS signal can determine the types, distances, and number of neighboring atoms.

While XAS is most commonly applied to materials containing heavier elements or transition metals, it can be used to study materials incorporating this compound. For example, if the nitrile or carbonyl groups of the molecule were coordinated to a metal center in a polymer or metal-organic framework (MOF), XAS could be used to probe the local environment of the metal atom. This would provide direct evidence of coordination and yield precise bond lengths between the metal and the nitrogen or oxygen atoms of the ligand. nih.gov

Diffraction and Imaging Techniques

Diffraction techniques are indispensable for determining the atomic arrangement in crystalline materials, providing fundamental information about the solid-state structure.

X-ray Diffraction (XRD) for Crystallographic Analysis and Phase Identification

X-ray Diffraction (XRD) is the primary technique for determining the three-dimensional structure of crystalline solids. mkuniversity.ac.in The technique relies on the constructive interference of monochromatic X-rays scattered by the electron clouds of atoms arranged in an ordered lattice. libretexts.org There are two main XRD methods:

Single-Crystal XRD: This is the most powerful method for determining the absolute structure of a molecule. mkuniversity.ac.in It provides precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. mkuniversity.ac.in This analysis reveals the molecule's conformation, intermolecular interactions (like hydrogen bonding or π-π stacking), and how the molecules pack in the crystal lattice. mkuniversity.ac.innih.gov

Powder XRD (PXRD): This technique is used for the analysis of polycrystalline or powdered samples. mdpi.com It produces a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. PXRD is widely used for phase identification, determining sample purity, and analyzing crystalline properties like unit cell dimensions and crystallite size. mdpi.com

For a novel compound like this compound, a single-crystal XRD study would be crucial to definitively establish its molecular structure in the solid state. The resulting crystallographic data provides a foundational understanding of its physical properties. Studies on similar malononitrile derivatives have revealed detailed structural information through this method. researchgate.net

Table 4: Illustrative Crystallographic Data Table for a Malononitrile Derivative Data based on a representative compound, 2-(4-methylbenzylidene)malononitrile, to illustrate typical parameters obtained from a single-crystal XRD study. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₈N₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.0043 (5) |

| b (Å) | 7.5270 (5) |

| c (Å) | 9.5396 (6) |

| α (°) | 106.757 (4) |

| β (°) | 96.592 (4) |

| γ (°) | 105.204 (4) |

| Volume (ų) | 454.75 (5) |

| Z (molecules/unit cell) | 2 |

Chromatographic and Mass Spectrometric Approaches for Purity and Reaction Monitoring

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable analytical tool that combines the potent separation capabilities of high-performance liquid chromatography (HPLC) with the highly sensitive and selective detection power of mass spectrometry. rsc.org This combination is ideal for assessing the purity of the this compound monomer and for monitoring the progress of reactions in which it is a starting material. waters.com

In a typical application, a sample of a reaction mixture is injected into the HPLC system. The components of the mixture, such as the unreacted this compound, any intermediates, and the final product, are separated based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). lcms.cz As each separated component elutes from the column, it is introduced into the mass spectrometer. The mass spectrometer then ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing molecular weight information and enabling precise identification and quantification. rsc.org This allows researchers to track the consumption of reactants and the formation of products over time, which is crucial for optimizing reaction conditions such as temperature, time, and catalyst concentration. waters.com

Table 2: Example LC-MS Data for Monitoring a Polymerization Reaction of this compound

| Time Point | Analyte | Retention Time (min) | Detected m/z | Relative Abundance (%) |

| 0 hr | This compound | 3.5 | 245.08 [M+H]⁺ | 99.5 |

| Impurity A | 2.8 | 195.05 [M+H]⁺ | 0.5 | |

| 2 hr | This compound | 3.5 | 245.08 [M+H]⁺ | 65.0 |

| Dimer Intermediate | 5.1 | 489.15 [M+H]⁺ | 30.0 | |

| Product | 6.2 | > 1000 | 5.0 | |

| 6 hr | This compound | 3.5 | 245.08 [M+H]⁺ | 5.0 |

| Dimer Intermediate | 5.1 | 489.15 [M+H]⁺ | 10.0 | |

| Product | 6.2 | > 1000 | 85.0 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for the mass spectrometric analysis of non-volatile and thermally fragile molecules, including many organic compounds and polymers. nih.gove-bookshelf.de In ES-MS, a sample solution is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. nih.gov

The gentle nature of ESI typically results in the formation of intact molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) with minimal fragmentation. geologyscience.ru This makes it an excellent method for unequivocally confirming the molecular weight of synthesized this compound and detecting any impurities. The high accuracy of modern mass spectrometers allows for the determination of elemental composition from the exact mass. geologyscience.ru

Furthermore, by adjusting instrumental parameters such as the cone voltage, controlled fragmentation can be induced. longdom.org This process, known as tandem mass spectrometry (MS/MS), can provide valuable structural information about the molecule by analyzing its fragmentation patterns. For reaction monitoring, direct infusion ES-MS can offer a rapid, qualitative snapshot of the major components in a reaction mixture without the need for prior chromatographic separation. americanpharmaceuticalreview.com

Surface Area and Porosity Analysis (e.g., Brunauer-Emmett-Teller (BET) method)

When this compound is used as a building block for synthesizing porous materials like covalent organic frameworks (COFs) or porous aromatic frameworks (PAFs), the characterization of their porosity is of paramount importance. The Brunauer-Emmett-Teller (BET) method is the most widely used technique for determining the specific surface area of such materials. azonano.comanton-paar.com

The analysis involves the physisorption of an inert gas, typically nitrogen, onto the surface of the material at cryogenic temperatures (77 K). iitk.ac.in By measuring the amount of gas adsorbed at various relative pressures, a nitrogen adsorption-desorption isotherm is generated. The BET theory is then applied to the data in a specific pressure range (typically P/P₀ = 0.05–0.35) to calculate the amount of gas required to form a monolayer on the surface. From this value, the total specific surface area is calculated and is typically expressed in square meters per gram (m²/g). lucideon.com

Materials with high surface areas, often in the range of hundreds or even thousands of m²/g, are desirable for applications in gas storage, separation, and catalysis. nih.govresearchgate.net Analysis of the full isotherm can also provide information about the pore size distribution (using methods like Barrett-Joyner-Halenda, BJH) and total pore volume, which are critical parameters for understanding the material's performance. lucideon.com While the BET method is standard, its application to microporous materials (pores <2 nm) should be considered an "equivalent" or "BET area," as the mechanism can involve pore filling rather than true monolayer formation. azonano.comnih.gov

Table 3: Representative BET Surface Area Analysis of a Porous Organic Polymer Synthesized from this compound

| Parameter | Value | Unit |

| BET Surface Area | 850 | m²/g |

| Langmuir Surface Area | 1250 | m²/g |

| Total Pore Volume (at P/P₀ = 0.99) | 0.65 | cm³/g |

| Average Pore Diameter (BJH Desorption) | 3.1 | nm |

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Pathways

The future synthesis of 4,4'-malonyldibenzonitrile and its derivatives is increasingly geared towards sustainability and efficiency. mdpi.comrsc.org Current research highlights the need for greener synthetic routes that minimize waste and avoid hazardous reagents. rsc.orgnih.gov A documented synthesis of this compound involves the reaction of 4-acetylbenzonitrile (B130643) with sodium hydride in anhydrous tetrahydrofuran (B95107), followed by the addition of methyl 4-cyanobenzoate (B1228447). ugent.be While effective, this method utilizes a highly reactive and flammable reagent in sodium hydride.

Future research is anticipated to focus on alternative, more environmentally benign methodologies. This includes the exploration of mechanochemistry, a solvent-free or low-solvent technique that uses mechanical force to drive chemical reactions. sciencesconf.org Mechanochemical synthesis has been recognized as a powerful tool for creating sustainable materials and could offer a greener route to this compound. sciencesconf.org Another avenue lies in the development of catalytic systems that can facilitate the synthesis under milder conditions and with higher atom economy. rsc.org For instance, the use of earth-abundant metal catalysts or organocatalysts could replace harsher reagents. beilstein-journals.org The principles of green chemistry, such as the use of renewable feedstocks and energy-efficient processes, will be pivotal in shaping the future manufacturing of this and other dinitrile compounds. mdpi.comkit.edu

The table below outlines potential sustainable approaches for the synthesis of dinitrile compounds, which could be adapted for this compound.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Mechanochemistry | Reduced solvent use, potential for new polymorphs. sciencesconf.org | Optimizing reaction conditions (e.g., milling frequency, time) and scalability. |

| Catalytic Routes | Milder reaction conditions, higher selectivity, lower waste. rsc.org | Development of novel, non-toxic catalysts with high turnover numbers. |

| Flow Chemistry | Improved safety, better process control, easier scale-up. | Design of efficient microreactors and optimization of reaction parameters. |

| Bio-inspired Synthesis | Use of renewable starting materials and enzymatic processes. | Identification of suitable enzymes and optimization of biocatalytic pathways. |

Exploration of New Catalytic Applications and Reaction Scope

The application of this compound in catalysis is a rapidly expanding field, primarily through its use as a linker in the formation of Covalent Triazine Frameworks (CTFs). mdpi.comdoi.orgrsc.org These porous materials are gaining attention as robust platforms for heterogeneous catalysis. ugent.be

A notable example involves the ionothermal polymerization of this compound to produce acetylacetone-functionalized CTFs (acac-CTFs). ugent.be These frameworks have been successfully used as a support for a vanadyl acetylacetonate (B107027) (VO(acac)₂) catalyst. The resulting heterogeneous catalyst, V@acac-CTF, demonstrated significantly higher reactivity and reusability in modified Mannich-type reactions compared to its homogeneous counterpart. ugent.be The turnover number of the heterogeneous catalyst was found to be three times higher, and it could be reused for at least five cycles without significant loss of activity. ugent.be

Future research will likely broaden the scope of catalytic applications for CTFs derived from this compound. This could include their use in a wider range of organic transformations, such as C-C coupling reactions, oxidations, and reductions. nih.govnih.gov The tunable nature of the CTF structure allows for the incorporation of various active sites, opening up possibilities for designing catalysts with high selectivity for specific reactions. doi.org Furthermore, the photocatalytic potential of CTF-based composites is an emerging area of interest, with applications in CO₂ reduction and organic synthesis. mdpi.com

The following table summarizes the current and potential catalytic applications of materials derived from this compound.

| Catalyst System | Reaction Type | Key Findings and Future Scope |

| V@acac-CTF | Modified Mannich-type reaction. ugent.be | Proven high reactivity and reusability. Future work could explore a broader substrate scope. |

| Metal-functionalized CTFs | C-C coupling, oxidation, reduction. | Potential for a wide range of catalytic transformations by incorporating different metal centers. nih.govnih.gov |

| CTF-based Photocatalysts | CO₂ reduction, organic synthesis. mdpi.com | Emerging area with potential for sustainable chemical production using light as an energy source. |

Advanced Supramolecular Architectures and Multi-Functional Materials

The dinitrile functionality of this compound makes it an excellent candidate for the construction of advanced supramolecular assemblies and multifunctional materials. nih.govrsc.orgnih.govuni-regensburg.deresearchgate.net The nitrile groups can coordinate with metal ions or participate in other non-covalent interactions to form well-defined structures. nih.gov

The primary application in this area is the synthesis of CTFs, which are a class of porous organic polymers with high thermal and chemical stability. rsc.org The acac-CTFs derived from this compound have shown excellent performance in gas storage, with a CO₂ uptake of up to 3.16 mmol/g at 273 K and a H₂ uptake of up to 1.5 wt% at 77 K. ugent.be The presence of both nitrogen and oxygen atoms in the framework enhances its affinity for CO₂. ugent.be

Future research is expected to move beyond simple porous frameworks to create more complex and functional supramolecular structures. This could involve the use of this compound as a linker in the self-assembly of metal-organic frameworks (MOFs), coordination polymers, and molecular cages. nih.govrsc.orgnih.gov These materials could be designed to have multiple functionalities, such as sensing, drug delivery, and separation, in addition to catalysis and gas storage. nih.govresearchgate.netrsc.org The flexibility of the malonate-like chain in this compound could allow for the formation of dynamic and responsive materials that can change their properties in response to external stimuli. nih.gov

The table below presents some potential advanced materials that could be developed using this compound.

| Material Type | Potential Functionality | Design Strategy |

| Covalent Triazine Frameworks (CTFs) | Gas storage (CO₂, H₂), heterogeneous catalysis. ugent.be | Ionothermal polymerization of this compound. |

| Metal-Organic Frameworks (MOFs) | Gas separation, sensing, drug delivery. nih.gov | Coordination of nitrile groups with metal nodes. |

| Supramolecular Polymers | Self-healing materials, stimuli-responsive gels. nih.gov | Self-assembly through non-covalent interactions involving the dinitrile linker. |

| Multifunctional Composites | Combined catalytic and separation properties. rsc.org | Integration of CTFs or MOFs into other material matrices. |

Integration with Emerging Technologies (e.g., Machine Learning for Materials Design)

The vast number of possible structures that can be created from building blocks like this compound presents a significant challenge for traditional experimental approaches. arxiv.org Emerging technologies, particularly machine learning (ML), are poised to revolutionize the design and discovery of new materials based on this compound. nih.govacs.org

ML algorithms can be trained on existing data from computational simulations and experiments to predict the properties of new, hypothetical materials. mdpi.commdpi.com This data-driven approach can rapidly screen vast virtual libraries of materials to identify candidates with desired properties, such as high gas uptake, specific catalytic activity, or optimal pore size for separations. researchgate.netresearchgate.net For instance, automated machine learning (AutoML) tools can build predictive models for the properties of COFs, saving significant time compared to traditional computational methods. nih.govacs.org

In the context of this compound, ML could be used to:

Predict the properties of novel CTFs: By varying the synthesis conditions or co-monomers, ML models could predict the resulting surface area, pore size, and gas adsorption capacity. mdpi.com

Design optimized catalytic sites: ML could help in identifying the most effective metal centers and functional groups to incorporate into the framework for a specific catalytic reaction.

Accelerate the discovery of new supramolecular architectures: By simulating the self-assembly process, ML could predict the most likely and stable structures that can be formed from this compound and other components.

The integration of ML with high-throughput computational screening and automated synthesis platforms represents a powerful future direction for the development of materials based on this compound. researchgate.netresearchgate.net This synergy will undoubtedly accelerate the discovery of new functional materials with tailored properties for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4,4'-malonyldibenzonitrile, and how can reaction conditions be optimized for purity and yield?

- Methodological Answer : The synthesis of this compound typically involves trimerization reactions under ionothermal conditions (e.g., ZnCl₂ molten salt at 400–500°C), which yield covalent triazine frameworks (CTFs) with high surface areas (up to 1626 m²·g⁻¹) . Key variables to optimize include temperature ramp rates, catalyst loading, and solvent selection. For example, slower heating rates (2°C·min⁻¹) reduce side reactions, while excess nitrile monomer ensures complete trimerization. Post-synthetic purification via Soxhlet extraction (e.g., methanol, acetone) removes unreacted precursors and improves crystallinity .

Q. Which analytical techniques are critical for characterizing this compound-derived materials?

- Methodological Answer : Structural confirmation requires FTIR (C≡N stretching at ~2230 cm⁻¹), solid-state NMR (¹³C signals at ~120 ppm for nitrile carbons), and HRMS for molecular weight validation . Porosity analysis via N₂ adsorption isotherms at 77 K provides BET surface area and pore size distribution. Electrochemical properties (e.g., redox behavior) are assessed using cyclic voltammetry in non-aqueous electrolytes (e.g., 0.1 M TBAPF₆ in acetonitrile) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, safety goggles) to avoid inhalation or skin contact, as nitrile derivatives may release hydrogen cyanide (HCN) under thermal decomposition . Conduct thermal stability tests via TGA-DSC to identify decomposition thresholds (>300°C for most CTFs). Emergency procedures include immediate rinsing with water for eye/skin exposure and activated charcoal for accidental ingestion .

Advanced Research Questions

Q. How does this compound perform as a precursor for heterogeneous catalysts, and what metrics define its efficacy?

- Methodological Answer : Functionalized CTFs derived from this compound (e.g., acac-CTFs) immobilize metal complexes (e.g., VO(acac)₂) for catalytic applications like Mannich reactions, achieving >90% conversion . Key metrics include turnover frequency (TOF), stability over cycles (tested via ICP-OES for metal leaching), and substrate scope. For example, acac-CTFs maintain catalytic activity for ≥5 cycles with <5% metal loss .

Q. What computational approaches are used to predict the electronic properties of this compound-based frameworks?

- Methodological Answer : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transport and optical properties. Bandgap tuning is achieved by substituting electron-withdrawing groups (e.g., -CF₃) or π-extended linkers. MD simulations assess thermal stability and pore accessibility .

Q. How can conflicting data on catalytic performance in CTFs be resolved?

- Methodological Answer : Contradictions in catalytic activity (e.g., varying TOF values) often arise from differences in surface functionalization or defect density. Use XPS to quantify active sites (e.g., acac group density) and pair kinetic studies (Arrhenius plots) with operando spectroscopy (DRIFTS) to correlate activity with intermediate species .

Q. What strategies improve the reproducibility of this compound-based syntheses across laboratories?

- Methodological Answer : Standardize synthetic protocols by controlling monomer purity (≥99%, verified via HPLC) and reaction atmosphere (argon purge). Interlaboratory validation using round-robin testing and reference materials (e.g., NIST-certified CTF samples) minimizes batch-to-batch variability .

Q. How do solvent polarity and reaction time influence the morphology of CTFs derived from this compound?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor micelle formation, yielding mesoporous structures (pore size ~3.5 nm), while non-polar solvents (e.g., toluene) produce microporous frameworks. Time-resolved SEM/PXRD reveals that extended reaction times (>72 h) enhance crystallinity but reduce surface area due to framework collapse .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.